1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 2,3-dichlorophenylmethyl groupThe presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its biological activity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 2,3-dichlorobenzyl chloride with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-3-one.
Reduction: Formation of 1-[(2,3-Dichlorophenyl)methyl]pyrrolidine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
1-[(2,3-Dichlorophenyl)methyl]pyrrolidine: Lacks the hydroxyl group, which may affect its biological activity.
1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-one:
2,3-Dichlorobenzyl alcohol: Similar phenyl substitution but lacks the pyrrolidine ring, affecting its pharmacological properties.
Uniqueness
1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-3-ol is unique due to the combination of the pyrrolidine ring and the 2,3-dichlorophenylmethyl group. This structure provides a balance of hydrophilic and lipophilic properties, enhancing its ability to interact with various biological targets and making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-3-1-2-8(11(10)13)6-14-5-4-9(15)7-14/h1-3,9,15H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZADYKTSRZBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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